molecular formula C13H18F3N5O3S B2549209 1-((1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034563-85-2

1-((1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2549209
CAS No.: 2034563-85-2
M. Wt: 381.37
InChI Key: BVNJPFXROPYXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(1-((3,3,3-Trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a chemical compound with the CAS Registry Number 2034563-85-2 . It has a molecular formula of C13H18F3N5O3S and a molecular weight of 381.38 g/mol . The compound features a complex structure that integrates an azetidine ring, a 1,2,3-triazole moiety, and a pyrrolidin-2-one group, linked by a sulfonyl connector from a 3,3,3-trifluoropropyl chain . This specific molecular architecture, particularly the presence of the trifluoromethyl group and multiple nitrogen-containing heterocycles, is often explored in medicinal chemistry and drug discovery for its potential to modulate biological targets . This product is intended for research applications and is strictly For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[[1-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N5O3S/c14-13(15,16)3-5-25(23,24)20-8-11(9-20)21-7-10(17-18-21)6-19-4-1-2-12(19)22/h7,11H,1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNJPFXROPYXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex chemical structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Triazole Moiety : Known for its role in various biological processes and as a scaffold in medicinal chemistry.
  • Pyrrolidinone Unit : A five-membered ring that enhances the compound's stability and bioactivity.
  • Trifluoropropylsulfonyl Group : This group is crucial for the compound's solubility and interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that compounds containing triazole and pyrrolidine structures exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research has shown that triazole derivatives possess noteworthy antimicrobial properties. For instance, a study highlighted the efficacy of various 1,2,3-triazoles against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating their potential as antimicrobial agents .

Anticancer Properties

Compounds similar to the target structure have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with similar scaffolds have shown promising results in inhibiting cancer cell proliferation through apoptosis induction .

Enzyme Inhibition

The compound's structural components suggest potential inhibitory effects on key enzymes involved in disease processes. Specifically, studies have indicated that triazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in neurodegenerative diseases .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Triazole Derivatives : A study investigated a series of triazole compounds that demonstrated significant antioxidant activity alongside antimicrobial effects. The best-performing compounds showed IC50 values in the low micromolar range against various pathogens .
  • Pyrrolidine-based Compounds : Research on pyrrolidine derivatives revealed their ability to induce apoptosis in cancer cell lines, suggesting a mechanism involving mitochondrial pathways and caspase activation .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeBiological EffectReference
Antimicrobial1,2,3-TriazolesInhibition of bacterial growth
AnticancerPyrrolidine derivativesInduction of apoptosis
Enzyme InhibitionTriazole derivativesAChE and BChE inhibition

Comparison with Similar Compounds

Key Observations:

Core Scaffolds :

  • The target compound shares the azetidine-pyrrolidin-2-one core with , but its triazole and sulfonyl groups add complexity and functionality absent in simpler analogs.
  • Benzimidazole-containing analogs (e.g., ) prioritize aromatic stacking interactions, whereas the triazole in the target compound favors dipole interactions and metabolic stability .

Fluorinated Substituents: The trifluoropropyl sulfonyl group in the target compound contrasts with aromatic CF3 groups in and . Alkyl CF3 chains may enhance solubility in nonpolar environments compared to aromatic CF3, which often increases binding affinity to hydrophobic enzyme pockets.

Heterocyclic Diversity: Triazoles (target compound) are more synthetically accessible via CuAAC than benzimidazoles (), enabling rapid diversification.

Pharmacological and Physicochemical Properties

Metabolic Stability:

  • The trifluoropropyl sulfonyl group likely reduces oxidative metabolism in the liver compared to non-fluorinated analogs, as seen in fluorinated kinase inhibitors .
  • The triazole ring resists enzymatic degradation, a feature shared with benzimidazoles but with lower molecular weight .

Solubility and Permeability:

  • The sulfonyl group enhances water solubility relative to non-polar analogs like , though the CF3 chain may offset this by increasing logP. This balance is critical for CNS penetration.

Preparation Methods

Sulfonylation of Azetidine

The azetidine ring is functionalized at the 3-position via sulfonylation. A representative procedure involves reacting 3-aminoazetidine with 3,3,3-trifluoropropylsulfonyl chloride under basic conditions:

Procedure :

  • Reagents : 3-aminoazetidine (1.0 equiv), 3,3,3-trifluoropropylsulfonyl chloride (1.2 equiv), K₂CO₃ (2.0 equiv).
  • Solvent : DMF, 20°C, 6 hours.
  • Workup : Acidic quenching (10% HCl), extraction with ethyl acetate, drying (MgSO₄), and silica gel chromatography.
  • Yield : 60–75%.

Key Insight : Potassium carbonate facilitates deprotonation of the azetidine amine, enabling nucleophilic attack on the sulfonyl chloride. DMF polar aprotic solvent enhances reactivity.

Azide Functionalization

The sulfonylated azetidine is converted to an azide precursor for triazole formation:

  • Reagents : NaN₃ (3.0 equiv), PPh₃ (1.1 equiv), CBr₄ (1.1 equiv).
  • Conditions : THF, 0°C to room temperature, 12 hours.
  • Yield : 85–90%.

CuAAC for Triazole Ring Formation

The 1,2,3-triazole is constructed via click chemistry between the azetidine-azide and a pyrrolidin-2-one-propargyl intermediate:

Procedure :

  • Reagents : Azetidine-3-sulfonyl azide (1.0 equiv), propargyl-pyrrolidin-2-one (1.1 equiv), CuI (0.1 equiv), DIPEA (2.0 equiv).
  • Solvent : t-BuOH/H₂O (4:1), 50°C, 4 hours.
  • Yield : 80–88%.

Mechanistic Note : Cu(I) catalyzes regioselective 1,4-cycloaddition, favoring the 1,4-disubstituted triazole.

Alkylation to Install the Methylene Linker

The propargyl-pyrrolidin-2-one precursor is synthesized via alkylation:

Procedure :

  • Reagents : Pyrrolidin-2-one (1.0 equiv), propargyl bromide (1.5 equiv), NaH (2.0 equiv).
  • Solvent : THF, 0°C to room temperature, 3 hours.
  • Yield : 70–78%.

Optimization : Sodium hydride ensures deprotonation of the lactam nitrogen, enabling nucleophilic attack on propargyl bromide.

Integrated Synthetic Route

Combining the steps yields the target compound:

Step Reaction Conditions Yield
1 Azetidine sulfonylation K₂CO₃, DMF, 20°C, 6h 60–75%
2 Azide formation NaN₃, PPh₃, CBr₄, THF, 12h 85–90%
3 CuAAC CuI, t-BuOH/H₂O, 50°C, 4h 80–88%
4 Propargyl alkylation NaH, THF, rt, 3h 70–78%

Total Yield : 28–42% (four steps).

Alternative Approaches and Optimization

Palladium-Catalyzed Coupling

Patent WO2014075393A1 discloses palladium-mediated couplings for analogous triazole-linked heterocycles:

  • Catalyst : Pd(dba)₂/XPhos.
  • Substrate : Zincated azetidine and iodinated pyrrolidinone.
  • Yield : 65–72%.

One-Pot Sulfonylation-Cycloaddition

A streamlined protocol combines sulfonylation and CuAAC in sequence:

  • Reagents : 3-aminoazetidine, 3,3,3-trifluoropropylsulfonyl chloride, propargyl-pyrrolidin-2-one, CuI.
  • Conditions : K₂CO₃ in DMF, followed by azide formation and CuAAC without isolation.
  • Yield : 50–55% (overall).

Challenges and Solutions

  • Azetidine Ring Stability : Basic conditions during sulfonylation may induce ring-opening. Mitigated by using mild bases (K₂CO₃ instead of NaOH) and low temperatures.
  • Triazole Regioselectivity : CuAAC ensures 1,4-selectivity; competing thermal cycloadditions are avoided.
  • Functional Group Compatibility : The sulfonyl group is stable under CuAAC conditions, but propargyl bromide requires anhydrous handling to prevent hydrolysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.